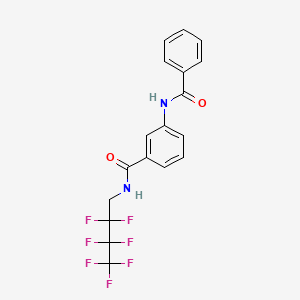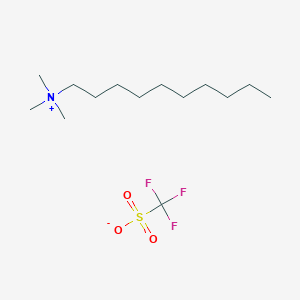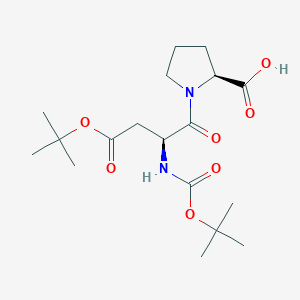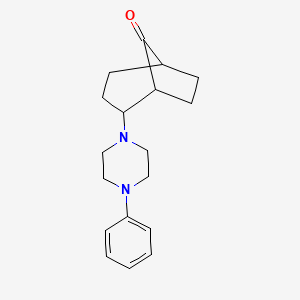
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, industry, and research. This particular compound is characterized by the presence of a heptafluorobutyl group, which imparts unique properties to the molecule.
Vorbereitungsmethoden
The synthesis of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,2,3,3,4,4,4-heptafluorobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the amide group, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the amide group to an amine.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between proteins and small molecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential applications in drug discovery and development. Its unique properties make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The heptafluorobutyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, making it a potent modulator of protein function. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can be compared with other benzamide derivatives such as:
3-Benzamido-N-(2,2,3,3,4,4,4-trifluorobutyl)benzamide: This compound has fewer fluorine atoms, which may result in different chemical and physical properties.
3-Benzamido-N-(2,2,3,3,4,4,4-nonafluorobutyl)benzamide: This compound has more fluorine atoms, potentially enhancing its chemical resistance and thermal stability.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
917920-92-4 |
|---|---|
Molekularformel |
C18H13F7N2O2 |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
3-benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide |
InChI |
InChI=1S/C18H13F7N2O2/c19-16(20,17(21,22)18(23,24)25)10-26-14(28)12-7-4-8-13(9-12)27-15(29)11-5-2-1-3-6-11/h1-9H,10H2,(H,26,28)(H,27,29) |
InChI-Schlüssel |
UFNWGGMBQYWKGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)

![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)




![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)

![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
